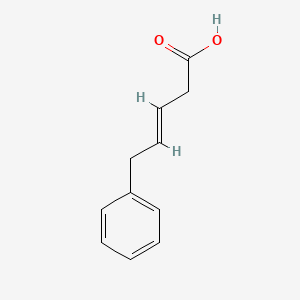

(E)-5-phenylpent-3-enoic acid

Description

Contextualization within α,β-Unsaturated Carboxylic Acids

α,β-Unsaturated carboxylic acids are a class of organic compounds that contain a carbon-carbon double bond between the α and β carbons relative to the carboxyl group. acs.org This arrangement results in a conjugated system that influences the molecule's electronic properties and reactivity. acs.org They are important building blocks in organic synthesis and are found in numerous biologically active natural products and pharmaceuticals. chemistryviews.org

The reactivity of α,β-unsaturated carboxylic acids is characterized by their susceptibility to nucleophilic attack at both the carbonyl carbon and the β-carbon, a phenomenon known as vinylogous reactivity. pressbooks.pub This dual reactivity allows for a variety of chemical transformations. Common reactions include:

1,4-Conjugate Addition (Michael Addition): Weaker nucleophiles tend to add to the β-carbon of the conjugated system. pressbooks.pub

1,2-Addition: Stronger nucleophiles may attack the carbonyl carbon directly. pressbooks.pub

Cyclization Reactions: The double bond and the carboxylic acid group can participate in intramolecular reactions to form heterocyclic compounds, such as lactones.

The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods, including the Knoevenagel condensation, the Doebner modification, the Wittig reaction, and the Horner–Wadsworth–Emmons reaction. researchgate.netchemistryviews.org More contemporary methods involve catalytic processes, such as the copper-catalyzed carboxylation of alkynes with carbon dioxide. chemistryviews.org

Significance as a Foundational Synthon in Organic Synthesis

A synthon is an idealized fragment in retrosynthetic analysis that represents a potential starting material for a target molecule. (E)-5-phenylpent-3-enoic acid serves as a valuable synthon, providing a versatile scaffold for the construction of more complex molecular architectures. researchgate.netevitachem.com Its utility stems from the presence of multiple reactive sites: the carboxylic acid, the double bond, and the phenyl group.

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and alcohols. The double bond can undergo addition reactions, and the phenyl group can be functionalized through electrophilic aromatic substitution. evitachem.com

A notable application of this compound as a synthon is in lactonization reactions . For instance, it is a key substrate in studies of halo-lactonization, where treatment with a halogen source leads to the formation of a lactone, a cyclic ester. acs.orgsciencemadness.org These reactions are fundamental in the synthesis of many natural products and biologically active compounds.

Furthermore, research has demonstrated the use of this compound in the synthesis of analogues of prostaglandins, such as latanoprost, an anti-glaucoma agent. asianpubs.org In this context, the phenylpentenoic acid moiety serves as a crucial building block for constructing the complex side chains of the target molecule.

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues has followed several distinct trajectories, primarily focused on leveraging its structure to explore new synthetic methodologies and to create novel compounds with potential applications.

One significant area of research is its use as a model substrate in the development of asymmetric catalysis . For example, it has been instrumental in the design and evaluation of chiral selenium-π-acid catalysts for enantioselective aerobic lactonization. mdpi.com In these studies, researchers aim to develop catalysts that can convert the achiral this compound into a chiral lactone with high enantiomeric excess, a key challenge in modern organic synthesis. These investigations often involve photoredox catalysis, where visible light is used to drive the chemical transformation. mdpi.com

Another research direction involves the synthesis and comparative study of analogues of this compound . By introducing different substituents on the phenyl ring or altering the carbon chain, chemists can fine-tune the electronic and steric properties of the molecule. This allows for a deeper understanding of reaction mechanisms and the development of molecules with tailored reactivity or biological activity. For example, the synthesis of (Z)-5-phenylpent-3-enoic acid, the geometric isomer of the (E)-form, allows for comparative studies in reactions like photoisomerization and lactonization. sciencemadness.org

The table below lists some of the analogues of this compound that have been synthesized and studied in various research contexts.

| Compound Name | Molecular Formula | Key Features/Research Application |

| (Z)-5-phenylpent-3-enoic acid | C₁₁H₁₂O₂ | Geometric isomer used in photoisomerization and lactonization studies. sciencemadness.org |

| (E)-5-phenylpent-4-enoic acid | C₁₁H₁₂O₂ | Used as a substrate in the preparation of its tert-butyldimethylsilyl ester and in chlorolactonization reactions. acs.org |

| (E)-3-Methyl-5-phenylpent-2-enoic acid | C₁₂H₁₄O₂ | An analogue with a methyl group, studied for its effect on reactivity and stability. |

| 5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid | C₁₇H₁₅ClO₂ | An analogue with a chloro-substituent on the phenyl ring, used to study electronic effects on reactivity. |

| (3E)-2-Oxo-5-phenylpent-3-enoic acid | C₁₁H₁₀O₃ | An α-keto acid analogue synthesized using biocatalysis. thieme-connect.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-phenylpent-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWLQJZGLBUHNN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=C/CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for E 5 Phenylpent 3 Enoic Acid

Classical Approaches to (E)-5-phenylpent-3-enoic acid Synthesis

Classical synthetic routes provide foundational and reliable methods for constructing the target molecule. These often involve multi-step processes utilizing well-understood reaction mechanisms such as condensation, organometallic additions, hydroboration, and olefination reactions.

Malonic Acid Condensation Routes

The Knoevenagel-Doebner condensation is a cornerstone of carboxylic acid synthesis, involving the reaction of an aldehyde with malonic acid. This approach can be adapted to synthesize this compound, typically starting with cinnamaldehyde.

The reaction proceeds in two main stages. First, cinnamaldehyde undergoes a condensation reaction with malonic acid, often catalyzed by a base like pyridine or an amine like proline, to form an unstable dicarboxylic acid intermediate. nih.gov In the second stage, this intermediate undergoes spontaneous decarboxylation upon heating, yielding the α,β-unsaturated carboxylic acid product. To obtain the target this compound, a subsequent reduction of the conjugated double bond is required, which can be selectively achieved using specific reducing agents, followed by isomerization if necessary to ensure the correct E-configuration of the γ,δ-double bond.

| Stage | Starting Materials | Key Reagents/Catalysts | Intermediate/Product |

| Condensation | Cinnamaldehyde, Malonic Acid | Proline or Pyridine | Phenyl-penta-2,4-dienoic acid |

| Decarboxylation | (Intermediate from above) | Heat | Phenyl-penta-2,4-dienoic acid |

| Selective Reduction | Phenyl-penta-2,4-dienoic acid | e.g., Transfer hydrogenation | This compound |

Grignard Reagent Mediated Preparations

The carboxylation of a Grignard reagent is a highly effective method for converting alkyl or alkenyl halides into carboxylic acids with the addition of one carbon atom. libretexts.orgtransformationtutoring.com This strategy offers a direct route to this compound.

The synthesis begins with the preparation of the appropriate alkenyl halide, such as (E)-1-bromo-4-phenylbut-2-ene. This halide is then reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent. This organometallic intermediate is a potent nucleophile. The subsequent and crucial step involves the reaction of this Grignard reagent with solid carbon dioxide (dry ice), which acts as the electrophile. youtube.com This addition forms a halomagnesium carboxylate salt. Finally, an acidic workup with a strong aqueous acid (e.g., HCl or H₂SO₄) protonates the carboxylate to yield the final this compound. libretexts.org

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | (E)-1-bromo-4-phenylbut-2-ene | Magnesium (Mg), Anhydrous Ether | (E)-(4-phenylbut-2-en-1-yl)magnesium bromide |

| 2 | Grignard Reagent (from Step 1) | 1. Carbon Dioxide (CO₂) 2. H₃O⁺ (Acidic workup) | This compound |

Alkene Hydroboration-Oxidation Protocols

Hydroboration-oxidation is a powerful two-step reaction sequence that can be used to synthesize alcohols from alkenes with anti-Markovnikov regioselectivity. To achieve the target carboxylic acid, this protocol is applied to a precursor alcohol, which is then oxidized.

A plausible route starts with the alcohol (E)-5-phenylpent-3-en-1-ol. This precursor can be synthesized via various methods. The primary alcohol is then oxidized to the carboxylic acid. This oxidation is a standard transformation and can be accomplished using strong oxidizing agents. Common reagents for this step include chromium trioxide (CrO₃) in an acidic solution (Jones reagent) or potassium permanganate (KMnO₄). The reaction converts the primary alcohol first to an aldehyde intermediate, which is then further oxidized to the final carboxylic acid product, preserving the stereochemistry of the double bond.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | (E)-5-phenylpent-3-en-1-ol | Jones Reagent (CrO₃, H₂SO₄, acetone) or KMnO₄ | This compound |

Wittig Reaction Applications in this compound Precursor Formation

The Wittig reaction is a superior method for creating alkenes from aldehydes or ketones with excellent control over the location of the newly formed double bond. libretexts.orgmnstate.edu This reaction is ideal for synthesizing an ester precursor of this compound, which can then be easily converted to the final product.

The synthesis involves the reaction of a phosphonium ylide with an aldehyde. First, a phosphonium salt, such as benzyltriphenylphosphonium chloride, is prepared from benzyl chloride and triphenylphosphine. This salt is deprotonated with a strong base (e.g., n-butyllithium) to form the nucleophilic ylide. The ylide is then reacted with an aldehyde containing the remainder of the carbon skeleton with a protected carboxyl group, for example, methyl 4-oxobutanoate. The reaction forms a four-membered oxaphosphetane intermediate that collapses to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.comwikipedia.org The use of a stabilized ylide in this reaction generally favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org The resulting product is the methyl ester of this compound, which is subsequently hydrolyzed using aqueous acid or base to afford the target carboxylic acid.

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Intermediate/Product |

| Ylide Formation | Benzyltriphenylphosphonium chloride | - | n-Butyllithium (n-BuLi) in THF | Benzylidene-triphenylphosphorane (ylide) |

| Wittig Reaction | Ylide (from above) | Methyl 4-oxobutanoate | Anhydrous THF | Methyl (E)-5-phenylpent-3-enoate |

| Hydrolysis | Methyl (E)-5-phenylpent-3-enoate | - | H₃O⁺ or NaOH(aq), then H₃O⁺ | This compound |

Modern and Stereoselective Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on stereochemical control. Photochemical methods offer unique pathways for controlling molecular geometry and forming complex structures under mild conditions.

Photochemical Lactonization and Stereochemical Control

Photochemical reactions provide distinct synthetic routes that are often inaccessible through thermal methods. While a direct photochemical synthesis of this compound is not standard, photochemical principles can be applied for stereochemical control, for instance, through an isomerization process or a synthesis involving a lactone intermediate.

One potential strategy involves the synthesis and subsequent ring-opening of a lactone. It has been demonstrated that unsaturated carboxylic acids can undergo photoredox-catalyzed alkylation and lactonization. nih.gov A related approach could involve the synthesis of a suitable β,γ-unsaturated spirolactone, which can be accessed via Birch reduction of an aromatic carboxylic acid. mdpi.com Such lactones can undergo photochemical rearrangements. A synthetic sequence could be designed where a photochemically synthesized lactone with the desired stereochemical elements is then selectively ring-opened to yield the target acyclic acid.

Alternatively, photochemical E/Z isomerization could be employed. If a synthesis yields the undesired (Z)-isomer of 5-phenylpent-3-enoic acid, it could potentially be converted to the desired (E)-isomer through photosensitized irradiation. This process typically involves the excitation of the molecule to an excited state where rotation around the double bond becomes possible, followed by relaxation to a thermodynamic mixture of isomers, often favoring the more stable E-form.

Selenium-Catalyzed Oxidative Cyclization Pathways

Selenium-catalyzed reactions offer powerful tools for the construction of heterocyclic compounds. These methods often mimic biological processes and can proceed under mild conditions. In the context of unsaturated carboxylic acids, selenium catalysis is particularly effective for oxidative cyclization to form lactones, which are important structural motifs in many natural products and pharmaceuticals.

In the pursuit of more sustainable and reusable catalytic systems, researchers have developed polymer-supported selenopeptide catalysts. These on-resin catalysts combine the reactivity of selenium with the practical benefits of solid-phase synthesis, such as ease of separation and potential for recycling. mdpi.com

A novel type of on-resin selenium reagent, featuring a selenocysteine (U) residue within a peptide chain linked to a polystyrene resin, has been developed and studied for its catalytic activity. mdpi.com These catalysts were evaluated in the oxidative cyclization of various β,γ-unsaturated acids into α,β-unsaturated lactones. The study utilized this compound as one of the substrates to test the efficacy of these catalysts. mdpi.com The general reaction, catalyzed by the on-resin selenopeptide in the presence of an oxidant like ammonium (B1175870) peroxodisulfate ((NH4)2S2O8), converts the unsaturated acid to the corresponding α,β-unsaturated lactone. mdpi.com

The proposed mechanism for this transformation is initiated by the removal of the p-methoxybenzyl (PMB) protecting group from the selenocysteine residue by a peroxodisulfate anion, generating a highly electrophilic selenium species. This active species reacts with the double bond of the unsaturated carboxylic acid to form a seleniranium intermediate. Subsequently, an intramolecular nucleophilic attack by the carboxylate group on the γ-position leads to a cyclized intermediate. The final step involves the release of the lactone product and regeneration of the active selenium catalyst through reaction with excess oxidant. mdpi.com

A key advantage of this methodology is the reusability of the catalyst. The on-resin selenopeptides can be recovered from the reaction mixture by simple filtration and reused for subsequent reaction cycles. Research has demonstrated that these catalysts can be used two to three times, although a decrease in yield is typically observed with each cycle due to the gradual degradation and detachment of the selenium moiety from the resin support. mdpi.com

| Reaction Cycle | Yield of Lactone 8a (%) |

|---|---|

| 1 | 42 |

| 2 | 23 |

| 3 | 13 |

Data sourced from a study on on-resin selenopeptide catalysts. mdpi.com The table illustrates the catalytic activity over multiple uses.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles encourage the development of chemical processes that are environmentally benign. This includes the use of safer solvents, reagents that minimize waste, and catalytic methods that improve atom economy.

Sodium hypochlorite (NaClO) is a common household bleach and disinfectant, but its application in organic synthesis has been limited due to its instability. However, the development of sodium hypochlorite pentahydrate (NaClO·5H₂O), a stable crystalline form, has opened new avenues for its use as a green oxidant and reagent in organic synthesis. mdpi.comresearchgate.net This reagent is particularly attractive because it produces only non-toxic sodium chloride (NaCl) as a byproduct. mdpi.comresearchgate.net

NaClO·5H₂O has been effectively used as a chlorinating reagent for the tandem conversion of β,γ-unsaturated carboxylic acids into α,β-unsaturated lactones. mdpi.commagritek.com The reaction is typically carried out by stirring the unsaturated acid with two equivalents of NaClO·5H₂O in a solvent like acetonitrile at room temperature, yielding the corresponding lactone in moderate yields. mdpi.comresearchgate.net

| Substrate | Solvent | Yield (%) |

|---|---|---|

| (E)-4-Phenylbut-3-enoic acid | Acetonitrile | 62 |

| (E)-4-Phenylbut-3-enoic acid | Methanol | 58 |

| (E)-4-(p-Tolyl)but-3-enoic acid | Acetonitrile | 56 |

| (E)-Hex-3-enoic acid | Acetonitrile | 41 |

Data adapted from research on the application of NaClO·5H₂O as a green chlorinating reagent. mdpi.com

Chemical Transformations and Reactivity of E 5 Phenylpent 3 Enoic Acid

Electrophilic and Nucleophilic Reaction Pathways

The chemical behavior of (E)-5-phenylpent-3-enoic acid is dictated by the interplay of its functional groups. The carboxylic acid moiety can act as a nucleophile in its deprotonated form or undergo esterification. The α,β-unsaturated system is susceptible to nucleophilic attack via Michael addition, while the double bond can be reduced. The phenyl group, although generally less reactive due to the deactivating nature of the vinylcarboxylic acid substituent, can undergo electrophilic aromatic substitution under specific conditions.

Lactonization Reactions and Derivative Formation

The γ,δ-unsaturation in this compound makes it a suitable precursor for the formation of lactones, which are cyclic esters. This intramolecular cyclization can be initiated by electrophilic activation of the double bond.

One common method for achieving this transformation is iodolactonization . chemistnotes.comwikipedia.org This reaction typically proceeds by treating the unsaturated carboxylic acid with iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃). chemistnotes.com The reaction mechanism involves the formation of a positively charged iodonium (B1229267) ion intermediate from the alkene. The carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to form a five-membered γ-lactone ring. wikipedia.org This reaction is generally regioselective, with the nucleophilic attack occurring at the more substituted carbon of the double bond, and often proceeds with high stereoselectivity. stackexchange.com

| Reaction | Reagents | Product | Notes |

| Iodolactonization | I₂, NaHCO₃ | γ-lactone | Intramolecular cyclization via an iodonium ion intermediate. chemistnotes.comwikipedia.org |

Esterification Protocols

The carboxylic acid functional group of this compound can be readily converted to its corresponding esters through various established protocols. These reactions are fundamental in modifying the compound's physical and chemical properties.

Fischer-Speier Esterification is a classic acid-catalyzed method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use the alcohol as the solvent or to remove water as it is formed. masterorganicchemistry.com

For substrates that are sensitive to strong acidic conditions or are sterically hindered, the Steglich esterification offers a milder alternative. organic-chemistry.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. organic-chemistry.org

| Esterification Method | Reagents | Typical Alcohol | Product |

| Fischer-Speier | H₂SO₄ (catalyst) | Ethanol (B145695) | Ethyl (E)-5-phenylpent-3-enoate |

| Steglich | DCC, DMAP (catalyst) | tert-Butanol | tert-Butyl (E)-5-phenylpent-3-enoate |

Hydrogenation and Selective Reduction Strategies

The carbon-carbon double bond in this compound can be reduced to a single bond through hydrogenation, yielding 5-phenylpentanoic acid. The choice of catalyst and reaction conditions is crucial for achieving selective reduction of the alkene in the presence of the aromatic ring and the carboxylic acid.

Catalytic hydrogenation using heterogeneous catalysts is a common method for this transformation. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of alkenes. masterorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas (H₂) in a suitable solvent like ethanol or methanol. reddit.com Generally, the hydrogenation of an isolated double bond is favored over the reduction of an aromatic ring under these conditions. The carboxylic acid group is typically unreactive towards catalytic hydrogenation under mild conditions.

| Reaction | Catalyst | Reagent | Product | Notes |

| Catalytic Hydrogenation | 10% Pd/C | H₂ | 5-phenylpentanoic acid | Selective reduction of the C=C double bond. masterorganicchemistry.com |

Michael Addition Chemistry of the α,β-Unsaturated System

The α,β-unsaturated nature of the carboxylic acid makes this compound an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. libretexts.org

Gilman reagents (lithium diorganocuprates, R₂CuLi) are particularly effective for the 1,4-addition of alkyl or aryl groups to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.orgrsc.org These reagents are softer nucleophiles compared to Grignard or organolithium reagents and therefore favor conjugate addition over direct addition to the carbonyl group. masterorganicchemistry.com The reaction of this compound with a Gilman reagent, followed by an acidic workup, would yield a β-substituted 5-phenylpentanoic acid. libretexts.org

Another important class of Michael donors are stabilized carbanions, such as those derived from malonic esters . nih.govresearchgate.net In the presence of a base, dimethyl malonate can be deprotonated to form a nucleophilic enolate that adds to the β-position of the unsaturated acid. This reaction is a powerful tool for carbon-carbon bond formation. nih.gov

| Michael Donor | Reagent | Base | Product Type |

| Gilman Reagent | (CH₃)₂CuLi | - | 3-Methyl-5-phenylpentanoic acid |

| Dimethyl Malonate | CH₂(COOCH₃)₂ | NaOEt | 2-(1-Carboxy-4-phenylbutyl)malonic acid dimethyl ester |

Decarboxylation Pathways

Under certain conditions, this compound can undergo decarboxylation, which involves the loss of carbon dioxide from the carboxylic acid group. The stability of the resulting carbanion or the reaction mechanism determines the feasibility of this transformation.

For α,β-unsaturated carboxylic acids like cinnamic acid, which is structurally related, thermal decarboxylation can occur, though often requiring high temperatures. stackexchange.com Catalytic methods can facilitate this process under milder conditions. For instance, platinum-based catalysts have been shown to be effective for the hydrothermal decarboxylation of unsaturated fatty acids. psu.edu The products of such reactions are typically alkenes.

| Decarboxylation Method | Conditions | Potential Product | Notes |

| Thermal | High Temperature | 4-Phenylbut-1-ene | Requires significant energy input. stackexchange.com |

| Catalytic | Pt-based catalyst, hydrothermal | 4-Phenylbut-1-ene | Milder conditions compared to thermal methods. psu.edu |

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. However, the vinylcarboxylic acid substituent is generally considered to be deactivating and meta-directing for electrophilic attack on the aromatic ring. This is due to the electron-withdrawing nature of the conjugated system.

Nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. drugbank.com For a deactivated ring, forcing conditions may be required. The major product would be the meta-substituted nitro derivative.

Halogenation , such as bromination, can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, particularly for allylic or benzylic bromination, but it can also effect aromatic bromination under certain conditions. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Product | Notes |

| Nitration | HNO₃, H₂SO₄ | (E)-5-(3-nitrophenyl)pent-3-enoic acid | The vinylcarboxylic acid group is deactivating and meta-directing. |

| Bromination | Br₂, FeBr₃ | (E)-5-(3-bromophenyl)pent-3-enoic acid | Lewis acid catalyst is required for aromatic bromination. |

Mechanistic Investigations of Key Reactions Involving this compound

The unique structural features of this compound, namely the carboxylic acid functionality, the carbon-carbon double bond, and the terminal phenyl group, give rise to a rich and complex reactivity. Understanding the mechanisms of its chemical transformations is crucial for harnessing its synthetic potential. This section delves into the mechanistic details of key reactions involving this compound, focusing on selenium-catalyzed cyclizations, the influence of the phenyl group on reactivity, oxidative rearrangements, and the role of chloronium ion intermediates.

Unraveling Selenium-Catalyzed Cyclization Mechanisms

Selenium-catalyzed cyclization reactions of unsaturated carboxylic acids represent a powerful tool for the synthesis of lactones. In the case of this compound, these reactions typically proceed through an electrophilic cyclization pathway, often referred to as selenolactonization. The generally accepted mechanism involves several key steps:

Generation of the Electrophilic Selenium Species: The reaction is initiated by the in situ generation of a highly electrophilic selenium species. This is often achieved by the oxidation of a selenium source, such as diphenyl diselenide ((PhSe)₂), with an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). This generates a selenyl cation equivalent, [PhSe]⁺, which is the active electrophile.

Electrophilic Attack and Seleniranium Ion Formation: The electron-rich double bond of this compound attacks the electrophilic selenium species. This results in the formation of a cyclic, three-membered seleniranium ion intermediate. The stereochemistry of this intermediate can be influenced by the geometry of the starting alkene.

Intramolecular Nucleophilic Attack: The pendant carboxylic acid group then acts as an internal nucleophile, attacking one of the carbon atoms of the seleniranium ion ring. This intramolecular cyclization is a key step in the formation of the lactone ring. The regioselectivity of this attack is governed by Baldwin's rules, with a 5-exo-trig cyclization being favored to form a five-membered γ-lactone.

Deprotonation and Product Formation: Subsequent deprotonation of the resulting oxonium ion yields the selenated lactone product. Depending on the reaction conditions, the phenylselenyl group may be eliminated to afford an unsaturated lactone.

A plausible catalytic cycle for the selenium-catalyzed cyclization of this compound is depicted below:

| Step | Description | Intermediate |

| 1 | Oxidation of diphenyl diselenide to generate the active electrophilic selenium species. | [PhSe]⁺ |

| 2 | Electrophilic attack by the alkene on the selenium species. | Seleniranium ion |

| 3 | Intramolecular nucleophilic attack by the carboxylate. | Oxonium ion |

| 4 | Deprotonation and formation of the selenated lactone. | Phenylselenyl-lactone |

Influence of Phenyl Conjugation on Reactivity Profiles

The presence of the phenyl group at the C5 position of this compound significantly influences its reactivity profile, particularly in electrophilic addition and cyclization reactions. The phenyl group exerts its influence through a combination of inductive and resonance effects.

The sp² hybridized carbons of the phenyl ring are more electronegative than sp³ hybridized carbons, leading to a weak electron-withdrawing inductive effect (-I). wikipedia.org However, the π-system of the phenyl ring can participate in resonance, which can have a more dominant effect on the reactivity of the nearby double bond.

In the context of an electrophilic attack on the double bond, the phenyl group can play a crucial role in stabilizing the resulting carbocation intermediate. Upon electrophilic addition to the C4 position, a carbocation would be formed at the C3 position. However, a more stable carbocationic intermediate can be formed if the electrophile adds to the C3 position, placing the positive charge at the C4 position. This carbocation is benzylic and can be stabilized by resonance with the adjacent phenyl ring. This stabilization lowers the activation energy for reactions proceeding through such an intermediate.

The interplay of these effects can be summarized as follows:

| Effect | Description | Influence on Reactivity |

| Inductive Effect (-I) | The sp² carbons of the phenyl ring are electron-withdrawing. | May slightly decrease the nucleophilicity of the double bond. |

| Resonance Effect (+M) | The π-system of the phenyl ring can donate electron density to stabilize an adjacent carbocation. | Significantly stabilizes carbocationic intermediates, promoting reactions that proceed through such species. |

This stabilizing effect of the phenyl group can direct the regioselectivity of addition reactions and facilitate cyclization processes that involve the formation of a positive charge on the carbon atom adjacent to the phenyl group.

Oxidative Rearrangement Mechanisms

While direct studies on the oxidative rearrangement of this compound are not extensively documented, potential mechanisms can be inferred from the behavior of similar unsaturated systems. One plausible rearrangement pathway is an Ireland-Claisen rearrangement of a silyl (B83357) ketene (B1206846) acetal (B89532) derivative. nih.gov This msudenver.edumsudenver.edu-sigmatropic rearrangement would proceed through a chair-like transition state to form a new carbon-carbon bond.

Another potential rearrangement involves the participation of the phenyl group. In the presence of a strong oxidant, the double bond could be epoxidized. Subsequent acid-catalyzed opening of the epoxide could lead to the formation of a carbocation, which could then undergo rearrangement with participation of the neighboring phenyl group, potentially leading to the formation of a phenonium ion intermediate and subsequent rearranged products. libretexts.orgscribd.comwikipedia.org

Furthermore, under certain oxidative conditions, cleavage of the phenyl ring itself can occur. For instance, ruthenium tetraoxide has been shown to be an efficient reagent for the oxidation of phenyl groups to carboxylic acids. acs.orgdatapdf.com

Chloronium Ion Intermediates in Cyclization Processes

The cyclization of this compound can also be initiated by electrophilic chlorine, leading to the formation of a chlorolactone. This reaction, known as chlorolactonization, proceeds through a cyclic chloronium ion intermediate.

The mechanism is analogous to the selenolactonization described earlier:

Formation of the Chloronium Ion: An electrophilic chlorine source, such as N-chlorosuccinimide (NCS), reacts with the double bond to form a three-membered chloronium ion intermediate.

Intramolecular Nucleophilic Attack: The carboxylic acid group then attacks one of the carbons of the chloronium ion in an intramolecular fashion.

Product Formation: This attack opens the chloronium ion ring to form the corresponding chlorolactone.

A significant aspect of this reaction is the potential for neighboring group participation by the phenyl ring. libretexts.orgscribd.comwikipedia.org If a carbocationic character develops on the carbon adjacent to the phenyl group during the opening of the chloronium ion, the phenyl group can participate through its π-electrons to form a bridged phenonium ion intermediate. msudenver.eduslideshare.net This participation can influence the stereochemical outcome of the reaction and may lead to rearranged products. The formation of a phenonium ion would involve the delocalization of the positive charge into the aromatic ring, providing a significant stabilizing effect. wikipedia.org

The competition between the direct attack of the carboxylate on the chloronium ion and the participation of the phenyl group would depend on the specific reaction conditions and the substitution pattern of the aromatic ring.

| Intermediate | Formation | Role in Cyclization |

| Chloronium Ion | Electrophilic addition of Cl⁺ to the double bond. | Key intermediate for chlorolactonization. |

| Phenonium Ion | Neighboring group participation of the phenyl ring. | Can influence stereochemistry and lead to rearrangements. |

Advanced Spectroscopic Characterization and Analytical Methodologies in E 5 Phenylpent 3 Enoic Acid Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including the products derived from reactions involving (E)-5-phenylpent-3-enoic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

In a typical synthesis, this compound might be subjected to reactions such as esterification, hydrogenation of the double bond, or cycloaddition. NMR spectroscopy is subsequently employed to confirm that the desired transformation has occurred and to identify the structure of the resulting product. For instance, in the esterification of the carboxylic acid, the disappearance of the broad singlet corresponding to the acidic proton (typically >10 ppm) and the appearance of new signals corresponding to the alcohol moiety would be observed in the ¹H NMR spectrum.

The (E)-configuration of the double bond in the parent molecule is characterized by a large coupling constant (typically J = 15-18 Hz) between the vinylic protons. Any reaction targeting this double bond would result in significant changes to this region of the ¹H NMR spectrum. For example, hydrogenation would lead to the disappearance of the vinylic proton signals and the appearance of new signals in the aliphatic region (1-3 ppm).

One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are collectively used to assemble the complete structural puzzle. ufrgs.br Correlation Spectroscopy (COSY) helps establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This comprehensive analysis allows for the unambiguous assignment of all signals and the definitive confirmation of the reaction product's structure. ufrgs.br

Interactive Table 1: Representative ¹H NMR Data for the Elucidation of a Hypothetical Reaction Product

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Structural Inference |

| H-2 | 2.55 | t | 7.4 | Protons on carbon adjacent to a carbonyl group. |

| H-3 | 2.89 | t | 7.4 | Protons on carbon adjacent to the methylene (B1212753) at C-2. |

| H-4 | 5.37 | s | - | Vinylic proton, indicating the presence of a double bond. |

| H-5 | 5.15 | s | - | Vinylic proton, indicating a terminal double bond. |

| Ar-H | 7.30-7.46 | m | - | Aromatic protons from the phenyl group. |

| COOH | 10.7 | br s | - | Acidic proton of the carboxylic acid group. |

| Note: This table presents hypothetical data for a related compound, 4-phenylpent-4-enoic acid, to illustrate the principles of NMR-based structure elucidation. rsc.org |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

When this compound or its derivatives are used in asymmetric synthesis, the resulting products can be chiral. Assessing the success of such reactions requires a precise determination of the enantiomeric purity, or enantiomeric excess (ee), of the product. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. nih.gov

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are among the most common and versatile for a wide range of compounds. nih.govasianpubs.org

The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve baseline separation of the enantiomeric peaks. mdpi.com The mobile phase typically consists of a nonpolar solvent like n-hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). nih.gov The choice of modifier and its concentration can significantly impact the resolution of the enantiomers.

Once separated, the enantiomers are detected, usually by a UV detector. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram. A successful asymmetric synthesis is indicated by a chromatogram where one enantiomer's peak area is significantly larger than the other's. This analytical method is crucial for optimizing reaction conditions and for the quality control of chiral pharmaceutical intermediates. asianpubs.org

Interactive Table 2: Typical Parameters for Chiral HPLC Method Development

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Chiralpak AD-H | Chiralcel OD-H | Chiralpak IC |

| Mobile Phase | n-Hexane/Isopropanol (90:10) | n-Hexane/Ethanol (80:20) | n-Hexane/Isopropanol (97:3) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.6 mL/min |

| Detection Wavelength | 254 nm | 220 nm | 254 nm |

| Retention Time (min) | Enantiomer 1: 10.4, Enantiomer 2: 8.4 | Enantiomer 1: 25.1, Enantiomer 2: 32.9 | Enantiomer 1: 75.3, Enantiomer 2: 62.4 |

| Note: This table provides representative conditions based on methods developed for various chiral compounds to illustrate the experimental setup. rsc.org |

Utilization of Ultraviolet-Visible (UV-Vis) Spectroscopy in Computational Model Validation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For compounds with chromophores, such as the phenyl group and the conjugated system in this compound, UV-Vis spectroscopy provides characteristic absorption maxima (λmax).

While UV-Vis spectroscopy is less powerful for detailed structure elucidation than NMR, it plays a vital role in validating computational models. Theoretical calculations, particularly those using Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra of molecules. nih.govresearchgate.net By comparing the experimentally measured UV-Vis spectrum with the theoretically calculated one, researchers can assess the accuracy of the computational method and the chosen parameters (e.g., functional and basis set). nih.gov

For molecules like this compound and its derivatives (structurally similar to cinnamic acids), the primary absorption band is typically due to a π→π* transition within the conjugated system involving the phenyl ring and the carbon-carbon double bond. researchgate.net A good correlation between the experimental λmax and the calculated wavelength for the lowest-energy electronic transition validates the computational model. This validated model can then be used with confidence to predict other molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity and electronic behavior. nih.gov

Interactive Table 3: Comparison of Experimental and Calculated UV-Vis Data for a Cinnamate Derivative

| Parameter | Experimental Value | Calculated Value (TD-DFT) |

| λmax | ~310 nm | ~310 nm |

| Electronic Transition Energy | - | ~3.95 eV |

| Transition Type | π→π* | HOMO → LUMO |

| Note: This table is based on findings for cinnamates, which are structurally analogous to the target compound, to demonstrate the validation process. nih.govresearchgate.net |

Computational and Theoretical Studies of E 5 Phenylpent 3 Enoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic distribution, which are fundamental to understanding a molecule's reactivity. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

For (E)-5-phenylpent-3-enoic acid, DFT calculations would predict the distribution of these orbitals. The HOMO is expected to be localized primarily over the electron-rich phenyl ring and the carbon-carbon double bond. The LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the conjugated π-system. This distribution dictates the molecule's behavior in chemical reactions.

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the van der Waals surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would show a negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, indicating a region susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group.

Table 1: Illustrative Frontier Molecular Orbital Properties for an Unsaturated Carboxylic Acid Similar to this compound

(Note: The following data is representative for a molecule of this class, as specific published DFT data for this compound is not available.)

| Parameter | Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference, indicating high kinetic stability. |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactants and the transition state) determines the feasibility and rate of a reaction. nih.gov

For this compound, its structure as an α,β-unsaturated carboxylic acid makes it a candidate for various reactions, including cycloadditions like the Diels-Alder reaction. Computational studies on similar compounds have shown that DFT can predict the stereochemical outcomes of such reactions. researchgate.net For instance, DFT calculations can corroborate that the (E)-configuration minimizes steric hindrance in the transition state, favoring the formation of a specific stereoisomer. researchgate.net

By modeling different potential pathways, computational chemists can determine the most energetically favorable mechanism. For example, a reaction could proceed through a concerted mechanism (one step) or a stepwise mechanism involving a zwitterionic intermediate. researchgate.net Comparing the activation barriers for each path reveals the most probable route the reaction will take under given conditions.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Pathway

(Note: This table provides illustrative data to demonstrate the application of DFT in studying reaction mechanisms.)

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Description |

| Reactants → Intermediate | TS1 | 15.2 | Energy barrier to form a reaction intermediate. |

| Intermediate → Product | TS2 | 9.8 | Energy barrier for the conversion of the intermediate to the final product. |

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is a critical tool in drug discovery for predicting the binding affinity and mode of action of potential therapeutic compounds.

The structural features of this compound, including its carboxylic acid group and phenyl ring, suggest it could interact with various biological targets. Cinnamic acid derivatives, which are structurally related, have been studied as inhibitors of enzymes like matrix metalloproteinases (MMPs). nih.gov MMPs are zinc-dependent endopeptidases involved in tissue remodeling and are often overexpressed in diseases like cancer, making them important drug targets.

A molecular docking study of this compound against an MMP, such as MMP-9, would involve placing the molecule into the enzyme's active site computationally. The software then calculates a "docking score," typically in kcal/mol, which estimates the binding free energy. A more negative score indicates a stronger, more favorable interaction. nih.gov

The analysis also reveals the specific molecular interactions responsible for binding. For this compound, key interactions could include:

Coordination: The carboxylate group could coordinate with the catalytic zinc ion in the MMP active site.

Hydrogen Bonding: The carboxylic acid could act as a hydrogen bond donor and acceptor with amino acid residues like histidine or leucine (B10760876) in the active site.

Hydrophobic Interactions: The phenyl ring could form hydrophobic or π-stacking interactions with nonpolar residues like proline or alanine.

These predicted interactions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent and selective inhibitors.

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target (e.g., MMP-9)

(Note: The data below is illustrative of typical docking results for a small molecule inhibitor and does not represent experimentally verified interactions for this specific compound.)

| Parameter | Result | Description |

| Binding Affinity (Docking Score) | -7.5 kcal/mol | Estimated free energy of binding, suggesting a stable interaction. |

| Interacting Residues | HIS-401, LEU-397, PRO-421 | Key amino acids in the active site predicted to interact with the ligand. |

| Key Interactions | Hydrogen bond with HIS-401; Hydrophobic interaction with PRO-421 | The specific types of non-covalent bonds stabilizing the ligand-protein complex. |

Biological and Pharmacological Activities of E 5 Phenylpent 3 Enoic Acid Excluding Clinical Human Trials

In Vitro Antimicrobial Properties

Currently, there is a lack of published scientific literature detailing the in vitro antimicrobial properties of (E)-5-phenylpent-3-enoic acid.

Inhibition of Microbial Enzymes (e.g., Fatty Acid Biosynthesis)

Specific studies on the inhibition of microbial enzymes, such as those involved in fatty acid biosynthesis, by this compound have not been identified in the available scientific literature.

In Vitro Anticancer Potential

The in vitro anticancer potential of this compound is suggested by its application as a structural scaffold in the design of metalloproteinase inhibitors. Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is integral to cancer cell invasion and metastasis. smolecule.com

Derivatives of this compound have been investigated as MMP inhibitors, demonstrating anti-invasive properties in cancer models. smolecule.com The mechanism of action is believed to involve the disruption of proteolytic processes that are essential for tumor cell migration. smolecule.com Furthermore, some inhibitors based on this scaffold have been observed to downregulate the expression of MMP-2, suggesting potential epigenetic or transcriptional mechanisms of action that go beyond direct enzyme inhibition. smolecule.com The carboxylic acid group of this compound can act as a bioisostere for traditional carboxylate-containing inhibitors, potentially offering improved pharmacological properties. smolecule.com

| Target | Observed Effect | Therapeutic Implication |

|---|---|---|

| Matrix Metalloproteinases (MMPs) | Inhibition of enzyme activity, downregulation of MMP-2 expression | Anti-invasive properties in cancer models |

Anti-inflammatory Effects in Cellular Models

While this compound has been noted for its potential anti-inflammatory properties, specific studies detailing its effects in cellular models are not extensively available in the current body of scientific literature. smolecule.com

Modulation of Metabolic Pathways in Biological Systems

Research has suggested that this compound may have the potential to influence metabolic pathways. smolecule.com However, detailed studies elucidating the specific pathways modulated by this compound and the mechanisms of such modulation in biological systems are not yet available.

Enzyme Inhibition Studies (e.g., Rotamase Pin1)

The primary focus of enzyme inhibition studies involving this compound has been on its role as a scaffold for metalloproteinase inhibitors. smolecule.com The carboxylic acid functionality and the α,β-unsaturated system of the molecule are key features for its application in designing these inhibitors. smolecule.com There is no available research data on the inhibition of other enzymes, such as Rotamase Pin1, by this compound.

Interaction with Cellular Membranes

There is currently no scientific literature available that describes the interaction of this compound with cellular membranes.

Nematicidal Activity against Plant-Parasitic Nematodes

This compound belongs to the class of cinnamic acid derivatives, a group of compounds recognized for their biological activities, including nematicidal effects. While direct studies on this compound are limited, extensive research on structurally similar compounds, such as trans-cinnamic acid and its esters, provides strong evidence for its potential to control plant-parasitic nematodes. These nematodes are major agricultural pests, causing significant crop losses worldwide. d-nb.infonih.gov

Research has demonstrated that cinnamic acid and its analogues exhibit potent activity against various nematode species, including the root-knot nematode (Meloidogyne incognita) and the pinewood nematode (Bursaphelenchus xylophilus). ird.frnih.gov For instance, trans-cinnamic acid has shown maximum nematicidal activity against M. incognita, affecting both larvae and egg hatch. ird.fr Similarly, (E)-cinnamaldehyde, a related compound, is highly active against M. incognita. acs.org Studies on B. xylophilus have also identified phenylpropanoids like (E)-cinnamaldehyde as the most active nematicides among various essential oil components. nih.gov The efficacy of these compounds is often attributed to their chemical structure, where modifications can either enhance or reduce their nematicidal potency. nih.gov

The mode of action for these compounds is believed to involve rapid nematicidal effects, causing the nematodes' bodies to adopt a straight shape upon death. nih.gov This suggests a different mechanism from other common nematicides. nih.gov The activity of these compounds is not limited to adult nematodes; they also affect eggs, which constitute a large portion of the nematode population in the field. acs.org

| Compound | Target Nematode | Observed Effect | Reference |

|---|---|---|---|

| trans-Cinnamic acid | Meloidogyne incognita | High nematicidal activity against larvae; suppression of egg hatch. | ird.fr |

| (E)-Cinnamaldehyde | Meloidogyne incognita | Highly active, but with low persistence in soil. | acs.org |

| Methyl esters of (E)-cinnamic acid | Meloidogyne incognita (J2 juveniles and eggs) | Showed significant lethal concentrations (LC50). For example, methyl (E)-p-chlorocinnamate had an LC50 of 95 µg/mL. | acs.org |

| (E)-Cinnamaldehyde | Bursaphelenchus xylophilus | Identified as the most active nematicidal component in cassia and cinnamon oils. | nih.gov |

Enzyme-Mimetic Activities of this compound Derivatives (e.g., Glutathione (B108866) Peroxidase-like Activity)

Derivatives of this compound, particularly those incorporating selenium, have been investigated for their ability to mimic the function of antioxidant enzymes like glutathione peroxidase (GPx). nih.govnih.gov Organoselenium compounds are well-known for their GPx-like activity, which allows them to catalyze the reduction of harmful hydroperoxides, thereby protecting cells from oxidative damage. nih.govresearchgate.net

The design of these synthetic enzyme mimics often involves incorporating a phenylselanyl group into a parent molecule. nih.gov For this compound, this would involve creating ester or amide derivatives containing selenium. The synthesis of selenium-containing polyphenolic acid esters has been successfully demonstrated, and these compounds have shown effective antioxidant properties. nih.gov The GPx-like catalytic cycle of such phenyl selenides is believed to involve the formation of a selenoxide intermediate. nih.gov

The effectiveness of these mimics can be influenced by the steric and electronic properties of the substituents on the core structure. nih.gov Studies on various organoselenium compounds have shown that their antioxidant activity can be attributed to their capacity to both mimic GPx and act as substrates for other enzymes like thioredoxin reductase (TrxR). nih.gov This dual functionality highlights the potential of developing highly effective antioxidant agents from derivatives of this compound.

| Compound Class | Mimetic Activity | Key Structural Feature | Proposed Mechanism | Reference |

|---|---|---|---|---|

| N-substituted phenylselenides with an o-amido function | Glutathione Peroxidase (GPx)-like | Phenylselanyl (-SePh) group | Involves formation of a selenoxide which is hydrated, followed by reaction with thiols to reduce hydroperoxides. | nih.gov |

| Selenium-containing polyphenolic acid esters | Antioxidant and 5-lipoxygenase inhibition | 2-phenylselenoethanol moiety | Acts as effective antioxidants, comparable to or better than known standards like caffeic acid phenethyl ester (CAPE). | nih.gov |

| Diselenoamino acid derivatives | GPx-like and substrate for Thioredoxin Reductase (TrxR) | Diselenide (-SeSe-) bridge | Catalytic activity is dependent on steric effects of the amino acid residue and the linker. | nih.gov |

Elucidation of Molecular Mechanisms of Action (Excluding Clinical Efficacy)

The molecular mechanisms through which this compound and its derivatives exert their biological effects are multifaceted. In the context of their nematicidal activity, several potential pathways have been proposed based on studies of related cinnamic acid compounds. One suggested mechanism is the inhibition of crucial nematode enzymes. For instance, in silico studies suggest that methyl esters of cinnamic acid may act by inhibiting histone deacetylase in M. incognita. acs.org

Another potential mechanism involves the disruption of cellular integrity and metabolism. Treatment with natural quinones, which share some structural similarities, led to increased levels of reactive oxygen species (ROS) and lipids in B. xylophilus. nih.gov This suggests that this compound might induce oxidative stress in nematodes. Furthermore, some nematicidal compounds upregulate the expression of genes related to the metabolism of foreign substances (xenobiotics) by cytochrome P450, indicating that the nematode attempts to detoxify the compound, but this process can also cause cellular damage. nih.gov The physical effects observed, such as the drying and crumpling of the nematode body, point towards damage to the cuticle or disruption of osmoregulation. nih.gov

For other biological activities, such as the inhibition of metalloproteinases, derivatives of this compound are thought to work by coordinating with the catalytic zinc ion in the enzyme's active site. smolecule.com The carboxylate group can form direct bonds with the metal, while the conjugated double bond system may provide additional stabilizing interactions, contributing to the compound's inhibitory potency and selectivity. smolecule.com

Derivatives and Analogues of E 5 Phenylpent 3 Enoic Acid

Design and Synthesis of Structurally Modified (E)-5-phenylpent-3-enoic acid Derivatives

The design of derivatives often focuses on altering the molecule's steric and electronic properties to achieve specific outcomes. Modifications can be made to the alkyl chain, the phenyl group, or the carboxylic acid function.

Several synthetic strategies have been employed to create these modified compounds:

Alkene Hydroboration-Oxidation : This method can be used to introduce hydroxyl groups to the carbon backbone, creating precursors for further functionalization.

Wittig Reaction : This reaction is instrumental in forming the alkene bond with specific stereochemistry, which is crucial for the compound's activity. smolecule.com

Palladium-Catalyzed Reactions : Derivatives such as 5-(2-carboxyphenyl)-5-phenylpent-2-enoic acid can undergo palladium-catalyzed domino cycloisomerization/double condensation reactions to build complex polycyclic structures with high efficiency.

Asymmetric Aza-Michael Addition : As an α,β-unsaturated carboxylic acid, the related isomer (E)-5-phenylpent-2-enoic acid can act as a Michael acceptor. Chiral catalysts have been used to achieve the asymmetric addition of amines, leading to the synthesis of β-amino acid derivatives with high enantioselectivity.

Catalytic Lactonization : Chiral selenium-π-acid catalysts have been designed to facilitate the asymmetric aerobic lactonization of 5-phenylpent-3-enoic acid, yielding chiral lactones. mdpi.com

These methodologies allow for the systematic alteration of the parent molecule, enabling the creation of libraries of derivatives for further study. For instance, the carboxylic acid can be converted into amides, esters, and other functional groups to facilitate the attachment of bioactive substituents. smolecule.com

Comparative Reactivity and Biological Activity Studies of Analogues

The structural modifications introduced to the this compound scaffold significantly influence both its chemical reactivity and biological profile. For example, introducing a methyl group, as in (E)-3-methyl-5-phenylpent-2-enoic acid, can introduce steric hindrance that reduces reactivity in some reactions while enhancing the compound's stability.

Analogues of the isomeric 5-phenylpent-2-enoic acid have been investigated for a range of biological activities:

Antifungal Activity : Certain analogues have shown significant activity against various plant pathogenic fungi.

Nematicidal Agent : The closely related isomer (4E)-5-Phenylpent-4-enoic acid (PPA) has been identified as a potent agent against nematodes.

Antimicrobial Potential : Researchers have also explored the antimicrobial capabilities of various analogues.

Systematic studies have shown that changes to the scaffold can have a major impact on potency and selectivity against different enzymes, such as metalloproteinases. smolecule.com

Incorporation of this compound Derivatives into Natural Products (e.g., Turnagainolides)

A key derivative of this compound is central to the structure of a unique class of natural products called turnagainolides. These cyclic depsipeptides are characterized by the presence of a rare (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) residue. asm.orgasm.orgresearchgate.netresearchgate.net Turnagainolides have been isolated from various microorganisms, including bacteria of the Bacillus genus and fungi like Microascus. asm.orgresearchgate.netijcrbp.com

The biosynthesis of turnagainolides is thought to begin with the deamination of L-phenylalanine to form cinnamic acid, which is then processed through a multi-modular nonribosomal peptide synthetase (NRPS) pathway to generate the Hppa unit. asm.orgasm.org This Hppa residue, a hydroxylated derivative of the this compound scaffold, is then incorporated into a cyclic peptide structure alongside several proteinogenic amino acids. asm.orgnih.gov

The structural diversity among different turnagainolides often arises from variations in the amino acid sequence and the stereochemistry of the Hppa residue. researchgate.net These natural products exhibit a range of biological activities, including biofilm-inhibitory and cytotoxic effects, and turnagainolide B has been shown to be an activator of the SHIP1 enzyme, indicating potential for treating inflammatory disorders. asm.orgresearchgate.net

Table 1: Examples of Turnagainolides and their Constituent Residues

| Compound | Hppa Derivative | Amino Acid Residues | Source Organism |

| Turnagainolide A | (E)-3-hydroxy-5-phenylpent-4-enoic acid | Val, Ala, Ile, Val | Bacillus sp. researchgate.netacs.org |

| Turnagainolide B | (E)-3-hydroxy-5-phenylpent-4-enoic acid | Val, Ala, Ile, Val | Bacillus sp. researchgate.netacs.org |

| Turnagainolide D | 3-hydroxy-5-phenyl-4-pentenoic acid | Val, Ala, Ile, Val | Bacillus subtilis asm.orgnih.gov |

| Turnagainolide E | 3-hydroxy-5-phenyl-4-pentenoic acid | Val, Gly, Ile, Val | Bacillus subtilis asm.orgasm.org |

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological function. These studies have revealed key insights:

Chain Length : The length of the alkyl chain connecting the phenyl group to the carboxylic acid is a critical determinant of binding affinity to biological targets. The five-carbon chain appears to provide optimal spacing for productive interactions with certain enzymes. smolecule.com

Phenyl Group : The phenyl substitution offers increased metabolic stability against degradation by enzymes like prostaglandin (B15479496) dehydrogenases. smolecule.com This stability is a desirable trait in drug design.

Conformational Rigidity : Creating cyclic peptidomimetics using this compound as a starting material can lead to enhanced conformational rigidity. smolecule.com These constrained analogues often show improved resistance to enzymatic degradation while maintaining or even enhancing their affinity for target proteins. smolecule.com

The α,β-unsaturated carboxylic acid framework provides a foundation for designing peptidomimetics, where the core structure is maintained while side chains are systematically modified to explore and optimize biological activity. smolecule.com

Future Research Directions for E 5 Phenylpent 3 Enoic Acid

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods for producing (E)-5-phenylpent-3-enoic acid is a primary area for future research. While classical methods may exist, modern synthetic organic chemistry offers numerous avenues for improvement.

Novel Synthetic Approaches: Future work should focus on contemporary cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, could be optimized for the coupling of an appropriate aryl halide with a pentenoic acid derivative. ajol.info The development of N-heterocyclic carbene (NHC) palladium complexes could offer catalysts with enhanced stability and activity for this purpose. ajol.info Another promising route is the Knoevenagel condensation, a powerful tool for forming C=C bonds, which could be adapted using green chemistry principles. bepls.com Research into direct synthesis from aromatic aldehydes and aliphatic carboxylic acids, potentially mediated by reagents like boron tribromide, could also yield efficient, novel pathways. researchgate.net

Sustainable Methodologies: A significant future direction is the incorporation of sustainable or "green" chemistry principles. bepls.com This includes exploring solvent-free reaction conditions, utilizing microwave irradiation to accelerate reactions, and employing recyclable catalysts. jocpr.comthepharmajournal.com Biocatalysis, using enzymes to perform key synthetic steps, represents a highly sustainable approach that could offer high selectivity and milder reaction conditions. The use of deep eutectic solvents, known for their low toxicity and cost, could also be investigated as an alternative to traditional organic solvents. nih.gov

| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Heck Coupling | High efficiency and functional group tolerance. | Development of air- and moisture-stable catalysts; optimization for water-based media. |

| Knoevenagel Condensation | Atom economy; suitability for green catalysts. | Use of solid-supported base catalysts; solvent-free conditions. |

| Enzymatic Synthesis | High stereoselectivity; mild reaction conditions. | Screening for suitable enzymes (e.g., hydrolases); process optimization. researchgate.net |

| Continuous Flow Mechanochemistry | Scalability, safety, and high yields. nih.govbeilstein-journals.org | Adapting known batch reactions to flow systems for this compound. |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Its structure, featuring a carboxylic acid, a phenyl group, and a reactive C=C double bond, allows for a variety of chemical behaviors.

Future mechanistic studies should investigate:

Addition Reactions: The α,β-unsaturated system is susceptible to nucleophilic conjugate additions (Michael additions). smolecule.com Computational and experimental studies could elucidate the kinetics and thermodynamics of additions with various nucleophiles, such as thiols, which are relevant to its interaction with enzymes. nih.gov

Decarboxylation: The conditions under which this compound undergoes decarboxylation are of interest, as this is a key transformation for related compounds like cinnamic acid. jocpr.comstackexchange.com Mechanistic studies could clarify whether this proceeds through a stabilized carbocation or via isomerization to a β,γ-unsaturated isomer followed by a cyclic transition state. stackexchange.com

Photochemical Reactions: The conjugated system suggests potential for photochemical reactions, such as E/Z isomerization or [2+2] cycloadditions, which are known for cinnamic acid derivatives. researchgate.net The influence of Lewis or Brønsted acid catalysis on the photophysical properties and reactivity of this compound warrants investigation. nih.gov

Oxidative Cleavage: Understanding the oxidation pathways of the double bond under various conditions, such as hydrothermal oxidation, could reveal methods to selectively produce valuable smaller molecules. nih.gov

Identification of Undiscovered Biological Targets and Pathways

The structural similarity of this compound to naturally occurring phenylpropanoids like cinnamic acid suggests it may possess significant, yet undiscovered, biological activities. wikipedia.orgresearchgate.net Phenylalkanoic acid derivatives are known to exhibit anti-inflammatory and analgesic properties. google.com

Future research should be directed towards:

Broad Biological Screening: Initial high-throughput screening against a wide array of biological targets could identify potential activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects, which are common for cinnamic acid derivatives. researchgate.netmdpi.comnih.gov

Enzyme Inhibition Studies: Given that many cinnamic acid analogs inhibit enzymes like matrix metalloproteinases (MMPs) and lipoxygenases, this compound should be evaluated as a potential inhibitor of these enzyme families, which are implicated in cancer and inflammation. mdpi.combiointerfaceresearch.com

Metabolic Pathway Analysis: Investigating how the compound is metabolized in biological systems is crucial. It may interact with pathways involved in lipid metabolism or serve as a substrate for enzymes in the gut microflora. nih.gov Its metabolism in the liver, potentially leading to derivatives of benzoic acid, is another area for exploration. wikipedia.org

NRF2 Pathway Activation: Certain carboxylic acids can activate the NRF2 transcription factor, a key regulator of cellular antioxidant responses. Investigating whether this compound can modulate this pathway could uncover potential therapeutic applications in diseases related to oxidative stress. researchgate.net

| Potential Biological Activity | Rationale based on Analogs | Proposed Research Approach |

| Anti-inflammatory | Phenylalkanoic and cinnamic acids show anti-inflammatory effects. google.commdpi.com | In vitro assays for inhibition of COX enzymes and lipoxygenases; in vivo animal models of inflammation. |

| Anticancer | Cinnamic acid derivatives inhibit cancer cell proliferation and MMPs. biointerfaceresearch.com | Cytotoxicity screening against various cancer cell lines (e.g., A-549 lung cancer); MMP-9 inhibition assays. biointerfaceresearch.com |

| Antioxidant | Phenolic acids are potent antioxidants. mdpi.comnih.gov | DPPH, ABTS, and hydroxyl radical scavenging assays; lipid peroxidation inhibition tests. mdpi.com |

| Antimicrobial | Cinnamic acid has known antibacterial and antifungal properties. researchgate.net | Minimum inhibitory concentration (MIC) assays against a panel of pathogenic bacteria and fungi. |

Development of Advanced Catalytic Systems Utilizing this compound as a Substrate

The reactive double bond and carboxylic acid functional group make this compound an interesting substrate for developing advanced catalytic systems.

Key future research areas include:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of the C=C double bond would provide access to chiral 5-phenylpentanoic acid, a valuable building block. Research should focus on developing efficient chiral catalysts, such as those based on palladium or copper, for this transformation. rsc.orgresearchgate.net

Catalytic Carboxylation: Exploring the coupling of this compound with CO2 using transition metal catalysts could lead to novel dicarboxylic acid derivatives. rsc.org

Decarboxylative Cross-Coupling: The carboxylic acid group itself can be used as a reactive handle. In situ decarboxylation to generate a carbon nucleophile, which then participates in a cross-coupling reaction, is a modern strategy for C-C bond formation that could be applied to this substrate. ruhr-uni-bochum.de

Organocatalysis: The carboxylic acid moiety can act as a hydrogen-bond donor, participating in organocatalytic systems. Its use in mediating reactions like enantioselective lactonizations or cycloadditions is a promising avenue. smolecule.com

Expanding the Scope of Applications in Fine Chemical Synthesis

As a functionalized building block, this compound holds potential for the synthesis of a wide range of valuable fine chemicals.

Future work should aim to:

Synthesize Complex Pharmaceuticals: Use the molecule as a scaffold or intermediate in the synthesis of more complex, biologically active molecules. Its structure could be incorporated into peptidomimetics or serve as a precursor for drugs targeting various diseases. smolecule.com

Develop Novel Polymers: The double bond and carboxylic acid group are both amenable to polymerization. For instance, the carboxylic acid can be used for polycondensation reactions to form polyesters or polyamides, while the double bond could be used in addition polymerization or photo-initiated dimerization, similar to cinnamic acid. researchgate.net

Create Fragrance and Flavor Compounds: Esterification of the carboxylic acid with various alcohols is a straightforward way to produce a library of ester compounds. smolecule.com These could be screened for unique properties for use in the perfume and food industries, a major application for cinnamic acid esters. jocpr.comwikipedia.org

Precursor for Other Intermediates: Transformations such as reduction, oxidation, or conversion to the corresponding acid chloride, amide, or ester would generate a variety of useful chemical intermediates, further expanding its utility in multi-step organic synthesis. nih.gov

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC/IC values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d). For transcriptomic data, apply Benjamini-Hochberg correction to control false discovery rates .

Q. How can reproducibility challenges in synthesizing this compound be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |